molecular formula C9H11FN2O B1276271 N-(2-aminoethyl)-4-fluorobenzamide CAS No. 94320-00-0

N-(2-aminoethyl)-4-fluorobenzamide

Cat. No. B1276271
CAS RN: 94320-00-0
M. Wt: 182.19 g/mol
InChI Key: OTSNCERWNGFUEG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-fluorobenzamide is a compound that can be associated with a variety of chemical reactions and possesses interesting properties due to the presence of both an amino group and a fluorobenzamide moiety. The fluorobenzamide group is a significant structure in medicinal chemistry due to its potential biological activity, and the aminoethyl group could offer additional reactivity or binding capabilities.

Synthesis Analysis

The synthesis of related fluorobenzamide compounds has been explored in various studies. For instance, a synthesis route for 4-amino-2-fluoro-N-methyl-benzamide, which shares a similar structure to N-(2-aminoethyl)-4-fluorobenzamide, involves the oxidation of 2-fluoro-4-nitrotoluene followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . Although the exact synthesis of N-(2-aminoethyl)-4-fluorobenzamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied. For example, the structures of N-unsubstituted 2-aminobenzamides have been characterized using spectroscopic techniques and X-ray crystallography, revealing the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor . This suggests that N-(2-aminoethyl)-4-fluorobenzamide could also exhibit similar hydrogen bonding characteristics, which would influence its molecular conformation and reactivity.

Chemical Reactions Analysis

Fluorobenzamide compounds participate in various chemical reactions. A formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed, leading to the production of fluorescent aminonaphthalic anhydrides . This indicates that N-(2-aminoethyl)-4-fluorobenzamide could potentially undergo similar cycloaddition reactions, given the presence of the fluorobenzamide moiety. Additionally, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides has been used for the quantitative assay of N-terminal amino acids, which could be relevant for the reactivity of the aminoethyl group in N-(2-aminoethyl)-4-fluorobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-aminoethyl)-4-fluorobenzamide can be inferred from related compounds. For instance, the spectroscopic properties of 2-aminobenzamides have been studied, revealing the impact of intramolecular hydrogen bonding on chemical shifts in NMR spectroscopy . The presence of a fluorine atom in the benzamide structure is likely to influence the compound's lipophilicity and electronic properties, which could affect its interaction with biological targets. Furthermore, the use of fluorogenic reagents like NBD-F with amino acids suggests that the aminoethyl group in N-(2-aminoethyl)-4-fluorobenzamide could be reactive towards such reagents, potentially allowing for its detection and quantification in various assays .

Scientific Research Applications

  • Chiral Peptide Nucleic Acids (PNAs)

    • Field : Biochemistry
    • Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA .
    • Method : To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored under the concept of preorganization. This includes chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .
    • Results : PNAs are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .
  • Amine-Modified Spherical Nanocellulose Aerogels

    • Field : Material Science
    • Application : The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
    • Method : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .
    • Results : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .
  • Food Contact Materials (FCMs)

    • Field : Food Safety
    • Application : N-(2-aminoethyl)ethanolamine is used in the manufacturing of can coatings in direct contact with food .
    • Method : The substance is used as a co-monomer in the production of epoxy resins .
    • Results : The European Food Safety Authority (EFSA) concluded that the use of N-(2-aminoethylamino)ethanol in manufacturing of can coatings in direct contact with food does not raise a safety concern .

properties

IUPAC Name

N-(2-aminoethyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNCERWNGFUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409706
Record name N-(2-aminoethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-4-fluorobenzamide

CAS RN

94320-00-0
Record name N-(2-aminoethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.7 g (0.05 mol) of methyl 4-fluorobenzoate and 10 ml (0.15 mol) of ethylene diamine are heated to 130° (bath temperature) for 2 hours. The mixture is poured on to ice/hydrochloric acid and extracted with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After drying and concentrating the chloroform extracts, the residue (7.6 g) is recrystallized from ethyl acetate/hexane, the being obtained N-(2-aminoethyl)-4-fluorobenzamide, m.p. 57°-60°. The hydrochloride melts at 214°-216°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Pan, L Liang, Y Sun, R Si, Q Zhang, J Wang… - European Journal of …, 2019 - Elsevier
As a continuation to our research, a series of novel Bcr-Abl inhibitors incorporated with 6-phenyl-1H-indazol-3-amine as hinge binding moiety (HBM) were developed based on …
Number of citations: 6 www.sciencedirect.com
AJ Downard - … Journal Devoted to Fundamental and Practical …, 2000 - Wiley Online Library
A comprehensive review of the methods, scope and applications of electrochemically assisted covalently modified carbon electrodes is presented. Methods involve the oxidation of …
A Curtin - 2015 - search.proquest.com
Nitric oxide (NO) is a free radical, gaseous molecule that is involved in a vast range of biological signalling processes including long term memory formation, neurogenesis, vasodilation …
Number of citations: 4 search.proquest.com
P Sarkar, A Chaturvedi, RK Gautam… - Electrochemistry …, 2023 - books.google.com
Carbon electrodes are of great interest in analytical and industrial electrochemistry. In addition, the “classical” carbon materials such as graphite, glassy carbon and carbon black have …
Number of citations: 3 books.google.com
K Guo - 2014 - biblio.ugent.be
Bioelectrochemical systems (BESs) are bioreactors that use bacteria as catalysts to drive oxidation and/or reduction reactions at solid-state electrodes. They are considered as a …
Number of citations: 6 biblio.ugent.be
B Barbier, J Pinson, G Desarmot… - Journal of the …, 1990 - iopscience.iop.org
Electrochemical oxidation of ω‐diamines on carbon fibers allows the bonding of these molecules to the carbon fibers. The conditions leading to this surface modification are described, …
Number of citations: 363 iopscience.iop.org

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